6,7,8,9,10,11-Hexahydrocycloocta[b]quinolin-12(5H)-one
描述
Historical Development and Research Evolution
The synthesis of this compound traces its origins to late 20th-century efforts to modify classical quinoline architectures for enhanced bioactivity. Early work focused on adapting Friedlander quinoline synthesis to accommodate eight-membered rings, with key advancements occurring through:
Table 1: Milestones in Synthetic Methodology Development
Nuclear Magnetic Resonance (NMR) studies in the 2010s confirmed the compound's chair-like cyclooctane conformation, with characteristic signals at δ 2.86–3.02 ppm (methylene protons) and δ 11.63 ppm (NH proton) in DMSO-d6 . Infrared spectroscopy further validated the ketone moiety through a strong C=O stretch at 1685 cm⁻¹ .
Significance in Heterocyclic Medicinal Chemistry
The compound's strategic positioning within heterocyclic drug design arises from three key attributes:
- Enhanced conformational flexibility compared to planar quinolines, enabling better target complementarity
- Electron-deficient quinoline core facilitating π-π interactions with aromatic amino acid residues
- Hydrogen-bonding capacity via the N1 nitrogen and C12 ketone oxygen
These features have proven particularly valuable in kinase inhibition, as demonstrated in EP3645526B1, where structural analogs showed IC50 values <10 nM against FGFR1–3 isoforms . The cyclooctane ring’s strain energy (estimated at 25.3 kcal/mol via DFT calculations) contributes to binding entropy optimization in protein-ligand interactions .
Position within Quinoline-based Pharmacophore Research Framework
Quantitative Structure-Activity Relationship (QSAR) models position this scaffold as a privileged structure due to:
Spatiotemporal parameters
- Polar surface area: 45.2 Ų (optimal for blood-brain barrier penetration)
- cLogP: 2.1 (balanced hydrophilicity/lipophilicity)
- TPSA: 58.3 Ų (favorable for oral bioavailability)
Pharmacophoric features (per ):
- Aromatic ring (quinoline moiety) for hydrophobic interactions
- Hydrogen bond acceptor (ketone oxygen)
- Hydrogen bond donor (N-H group)
Comparative analysis with simpler quinolines reveals 3–5× improved binding affinity in kinase assays, attributed to the cyclooctane ring’s ability to occupy allosteric pockets . Recent molecular dynamics simulations suggest the compound adopts a bioactive conformation within 500 ps of binding, compared to 1.2 ns for unsubstituted quinolines .
Structure
3D Structure
属性
IUPAC Name |
6,7,8,9,10,11-hexahydro-5H-cycloocta[b]quinolin-12-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c17-15-11-7-3-1-2-4-9-13(11)16-14-10-6-5-8-12(14)15/h5-6,8,10H,1-4,7,9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJMUEHICSAMSMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2=C(CC1)C(=O)C3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8,9,10,11-Hexahydrocycloocta[b]quinolin-12(5H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
化学反应分析
Types of Reactions
6,7,8,9,10,11-Hexahydrocycloocta[b]quinolin-12(5H)-one can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other reagents that facilitate the replacement of functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds with fewer double bonds .
科学研究应用
Biological Applications
-
Pharmaceutical Research :
- The compound has been investigated for its potential as a therapeutic agent in various diseases. Its structural similarity to other bioactive compounds suggests possible interactions with biological targets such as enzymes and receptors.
- Case Study : Research has indicated that derivatives of hexahydrocycloocta[b]quinoline may exhibit antitumor activity by inhibiting specific cancer cell lines. For instance, studies have shown that modifications to the nitrogen-containing ring can enhance cytotoxic effects against leukemia cells.
-
Neuroscience :
- Hexahydrocycloocta[b]quinolin-12(5H)-one has been studied for its neuroprotective properties. Its ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative disorders.
- Case Study : In animal models of Parkinson's disease, compounds derived from hexahydrocycloocta[b]quinoline have demonstrated the ability to reduce oxidative stress and improve motor function.
-
Antimicrobial Activity :
- Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.
- Case Study : A series of experiments showed that hexahydrocycloocta[b]quinolin derivatives could inhibit the growth of Staphylococcus aureus and Escherichia coli, indicating potential for development into antimicrobial agents.
Industrial Applications
-
Chemical Synthesis :
- The unique structure of hexahydrocycloocta[b]quinolin-12(5H)-one allows it to serve as a building block in organic synthesis. Its reactivity can be harnessed for creating more complex molecules in medicinal chemistry.
- Example : It can be utilized in the synthesis of novel heterocyclic compounds that may have enhanced pharmacological profiles.
-
Material Science :
- Research into the use of this compound in polymer science is emerging. Its incorporation into polymer matrices could lead to materials with improved thermal and mechanical properties.
- Case Study : Investigations into polymer composites containing hexahydrocycloocta[b]quinoline have shown enhanced durability and resistance to environmental degradation.
Summary Table of Applications
| Application Area | Potential Benefits | Example Findings |
|---|---|---|
| Pharmaceutical Research | Antitumor activity | Inhibition of leukemia cell lines |
| Neuroscience | Neuroprotective effects | Improved motor function in models |
| Antimicrobial Activity | Inhibition of bacterial growth | Effective against Staphylococcus aureus |
| Chemical Synthesis | Building block for complex organic molecules | Synthesis of novel heterocycles |
| Material Science | Enhanced material properties | Improved durability in composites |
作用机制
The mechanism of action of 6,7,8,9,10,11-Hexahydrocycloocta[b]quinolin-12(5H)-one involves its interaction with specific molecular targets and pathways within biological systems. This may include binding to enzymes, receptors, or other proteins, thereby modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogs, their molecular features, and synthesis
Physicochemical and Spectral Analysis
- Thermal Stability: The high melting point of compound 2h (265–268°C) contrasts sharply with the lower melting range of the indole analog (72–76°C), indicating that the quinoline-ketone system enhances thermal stability compared to indole derivatives .
- NMR Data: For compound 2h, distinct ¹H NMR signals (e.g., δ 11.60 ppm for the NH proton) and ¹³C NMR peaks (e.g., δ 161.3 ppm for the ketone carbonyl) provide diagnostic markers for structural validation .
生物活性
Chemical Structure and Properties
Chemical Structure:
- The compound belongs to the class of quinolines and is characterized by a hexahydrocycloocta structure.
- Its molecular formula is , with a molecular weight of approximately 199.27 g/mol.
Physical Properties:
- Solubility: Generally soluble in organic solvents.
- Stability: Stable under standard laboratory conditions.
Antimicrobial Activity
Recent studies have indicated that 6,7,8,9,10,11-Hexahydrocycloocta[b]quinolin-12(5H)-one exhibits significant antimicrobial properties.
| Pathogen | Activity | Reference |
|---|---|---|
| Escherichia coli | Inhibition of growth | |
| Staphylococcus aureus | Moderate activity | |
| Candida albicans | Effective against biofilm |
Antimalarial Activity
Research has shown promising results regarding the antimalarial effects of this compound. In vitro studies demonstrated its ability to inhibit the growth of Plasmodium falciparum, particularly in chloroquine-resistant strains.
- In Vitro Findings:
- IC50 values indicated effective inhibition at micromolar concentrations.
- Mechanism involves interference with heme polymerization and iron chelation.
Cytotoxicity Studies
The cytotoxic effects of this compound were evaluated using various cell lines:
These studies suggest that while the compound exhibits antimicrobial and antimalarial properties, it also possesses cytotoxic effects that need careful consideration in therapeutic applications.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of the compound involved testing against clinical isolates of E. coli and S. aureus. The results showed that the compound inhibited bacterial growth at concentrations lower than those typically used for conventional antibiotics.
Case Study 2: Antimalarial Action
In a murine model infected with Plasmodium yoelii, treatment with the compound resulted in a significant reduction in parasitemia and an increase in survival rates compared to untreated controls. This highlights its potential as a therapeutic agent against malaria.
常见问题
Q. Table 1: Selected crystallographic data from a related derivative
| Parameter | Value | Reference |
|---|---|---|
| C15–C14 bond length | 1.54 Å | |
| N1–C15–C8 angle | 123.17° | |
| wR factor | 0.126 |
(Basic) What experimental methodologies are recommended to determine the compound’s physicochemical properties (e.g., logP, solubility)?
Answer:
- logP determination : Use reversed-phase HPLC with Crippen’s fragmentation method (logP ≈ 2.09 for analogs) .
- Solubility : Employ shake-flask assays in buffered solutions (pH 2–12) with UV-Vis quantification.
- Thermal stability : Differential scanning calorimetry (DSC) to identify melting points and degradation thresholds.
(Basic) How can computational tools like COMSOL Multiphysics or DFT simulations assist in preliminary modeling of this compound’s reactivity?
Answer:
- DFT simulations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Solvent effects : Use COSMO-RS models to simulate solvation energies in polar vs. nonpolar solvents .
- Reaction pathway mapping : Identify transition states for ring-opening or functionalization reactions .
(Advanced) What computational strategies (e.g., DFT, MD simulations) are effective in predicting the electronic properties and reactivity of this compound under varying solvent conditions?
Answer:
- MD simulations : Simulate solvent interactions (e.g., water vs. DMSO) to assess conformational stability.
- TD-DFT : Predict UV-Vis spectra for comparison with experimental data, resolving discrepancies in π→π* transitions .
- Machine learning : Train models on existing quinoline datasets to predict unknown reactivity trends .
(Advanced) How should researchers reconcile contradictions between theoretical predictions and experimental data (e.g., spectroscopic deviations, unexpected reaction pathways)?
Answer:
- Validation protocols : Cross-check computational results with multiple methods (e.g., NMR, IR, SC-XRD) .
- Error analysis : Quantify basis set limitations in DFT (e.g., B3LYP/6-31G* vs. M06-2X/cc-pVTZ) .
- Hypothesis testing : Design controlled experiments to isolate variables (e.g., solvent polarity, temperature) causing deviations .
(Advanced) What mechanistic studies are critical to elucidating the compound’s role in [2+2] cycloaddition or hydrogenation reactions?
Answer:
- Kinetic isotope effects (KIE) : Probe rate-determining steps in hydrogenation using deuterated analogs.
- In-situ spectroscopy : Monitor intermediates via Raman or FTIR during cycloaddition.
- Isotopic labeling : Track regioselectivity using ¹³C-labeled reactants .
(Advanced) What advanced purification techniques (e.g., chiral HPLC, crystallization additives) resolve enantiomeric or polymorphic impurities?
Answer:
- Chiral stationary phases : Use cellulose-based columns for enantiomer separation.
- Additive screening : Introduce co-solvents (e.g., glycerol) to control polymorphism during crystallization .
- PXRD validation : Confirm polymorph purity post-crystallization .
(Advanced) How can researchers design stability studies to evaluate the compound’s degradation under oxidative or photolytic conditions?
Answer:
- Forced degradation : Expose samples to UV light (ICH Q1B guidelines) or H₂O₂, then quantify degradation products via LC-MS .
- Arrhenius modeling : Predict shelf-life by accelerating degradation at elevated temperatures (40–60°C).
- Radical scavengers : Test stabilizers (e.g., BHT) to mitigate oxidation .
(Advanced) What interdisciplinary approaches (e.g., chemical biology, materials science) leverage this compound’s unique heterocyclic framework?
Answer:
- Metal-organic frameworks (MOFs) : Functionalize the quinoline core to coordinate transition metals for catalytic applications .
- Biological probes : Conjugate with fluorophores for live-cell imaging (e.g., tracking membrane interactions) .
- Polymer composites : Incorporate into conductive polymers via π-stacking for optoelectronic devices .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
